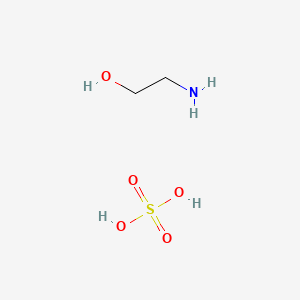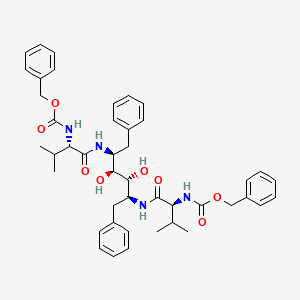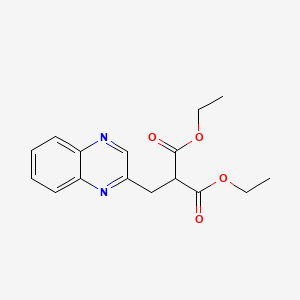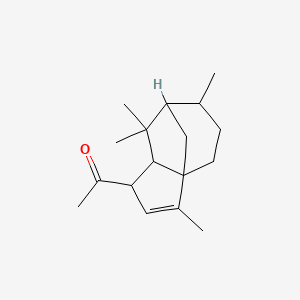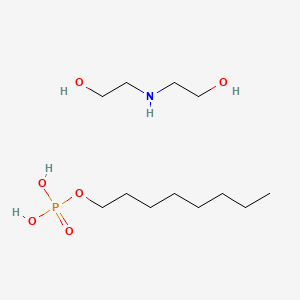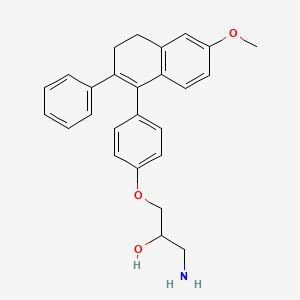
1-Amino-3-(4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy)propan-2-ol is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 1-Amino-3-(4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy)propan-2-ol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the naphthalene core: This can be achieved through a Friedel-Crafts acylation followed by reduction.
Methoxylation: Introduction of the methoxy group on the naphthalene ring.
Phenoxy linkage: Coupling of the naphthalene derivative with a phenol derivative.
Amination: Introduction of the amino group through nucleophilic substitution.
Final assembly: Coupling of the intermediate with a propanol derivative to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-Amino-3-(4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings or the amino group.
Coupling reactions: Such as Suzuki-Miyaura coupling, can be used to form carbon-carbon bonds with other aromatic compounds.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-3-(4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy)propan-2-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of similar compounds with biological systems.
Mechanism of Action
The mechanism of action of 1-Amino-3-(4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy)propan-2-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 1-Amino-3-(4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy)propan-2-ol include other naphthalene derivatives and phenoxypropanolamines. These compounds share structural similarities but may differ in their functional groups or substituents, leading to different chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique reactivity and biological activity .
Properties
CAS No. |
6806-49-1 |
|---|---|
Molecular Formula |
C26H27NO3 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-amino-3-[4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C26H27NO3/c1-29-23-12-14-25-20(15-23)9-13-24(18-5-3-2-4-6-18)26(25)19-7-10-22(11-8-19)30-17-21(28)16-27/h2-8,10-12,14-15,21,28H,9,13,16-17,27H2,1H3 |
InChI Key |
IWDSWMYRKCUCFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCC(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



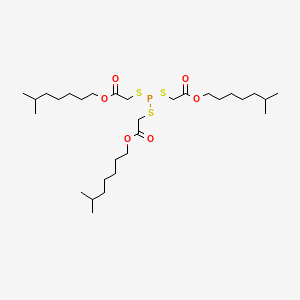

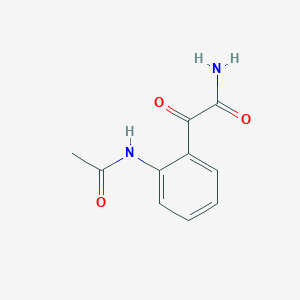
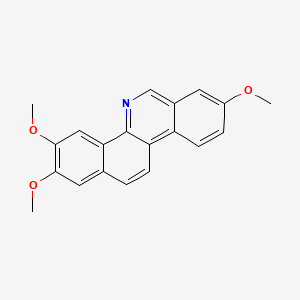
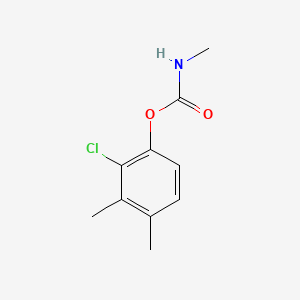

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid](/img/structure/B12806235.png)
